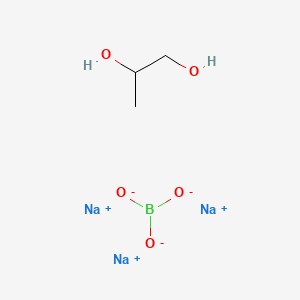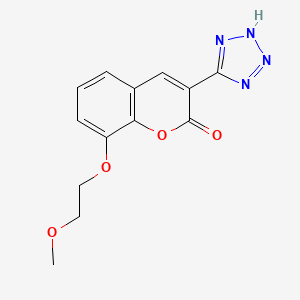
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Methoxyethoxy Group: This step involves the alkylation of the benzopyran core using a suitable alkylating agent, such as 2-methoxyethanol, in the presence of a base.
Attachment of the Tetrazolyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The functional groups on the benzopyran core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives. Substitution reactions can yield a variety of substituted benzopyran derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolyl group can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: These compounds share the benzopyran core and are known for their anticoagulant and antimicrobial properties.
Flavonoids: Another class of benzopyran derivatives, flavonoids are widely studied for their antioxidant and anti-inflammatory activities.
Tetrazoles: Compounds containing the tetrazolyl group are often used in medicinal chemistry for their bioisosteric properties.
Uniqueness
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- is unique due to the combination of the benzopyran core with both a methoxyethoxy group and a tetrazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
80916-80-9 |
|---|---|
Formule moléculaire |
C13H12N4O4 |
Poids moléculaire |
288.26 g/mol |
Nom IUPAC |
8-(2-methoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O4/c1-19-5-6-20-10-4-2-3-8-7-9(12-14-16-17-15-12)13(18)21-11(8)10/h2-4,7H,5-6H2,1H3,(H,14,15,16,17) |
Clé InChI |
WRUXSVNIFXMCMP-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
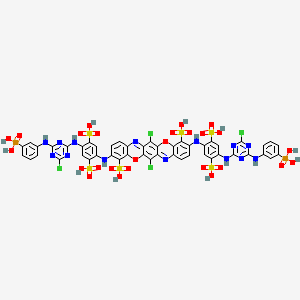
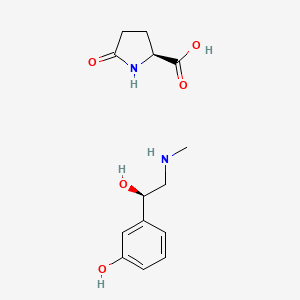
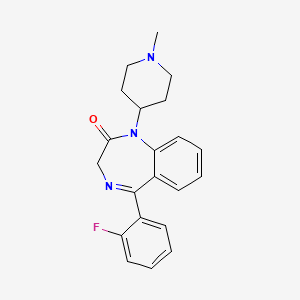
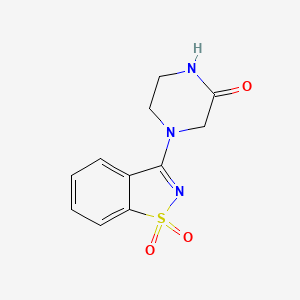
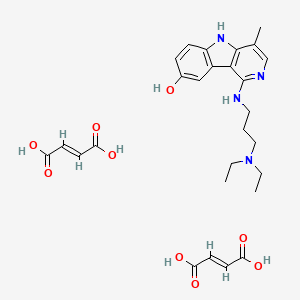

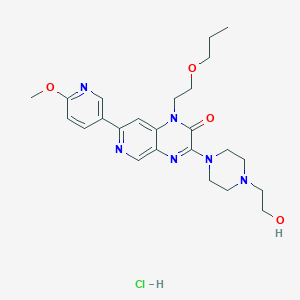
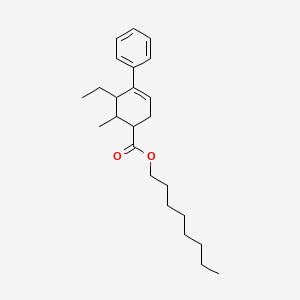


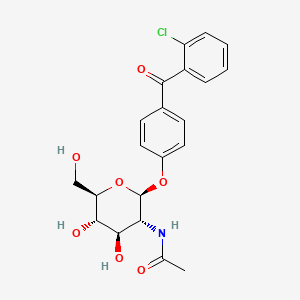
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
